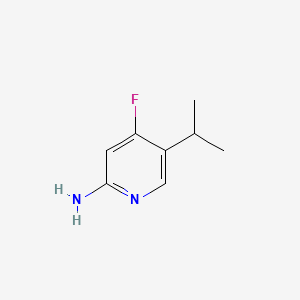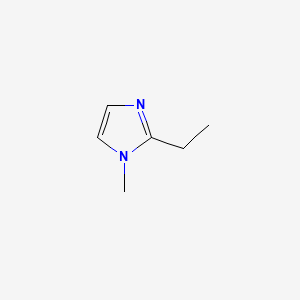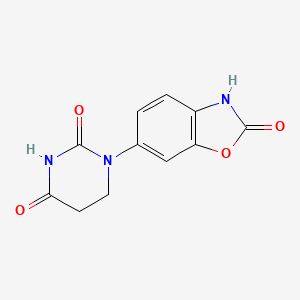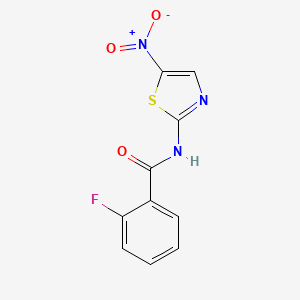
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide is a chemical compound that belongs to the class of benzamides and thiazoles It is characterized by the presence of a fluorine atom, a nitro group, and a thiazole ring attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-nitro-2-thiazolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product. The reaction conditions may be optimized to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide, thiols, or amines.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-Fluoro-N-(5-amino-2-thiazolyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: It is used as a tool compound to study the effects of thiazole derivatives on various biological systems.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-N-(5-amino-2-thiazolyl)benzamide: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-N-(5-nitro-2-thiazolyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-Fluoro-N-(5-nitro-2-thiazolyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-Fluoro-N-(5-nitro-2-thiazolyl)benzamide is unique due to the combination of the fluorine atom, nitro group, and thiazole ring, which imparts specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the nitro group and thiazole ring contribute to its biological activity.
Propiedades
Número CAS |
319-40-4 |
|---|---|
Fórmula molecular |
C10H6FN3O3S |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
Clave InChI |
CTIDJNBVISHIEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


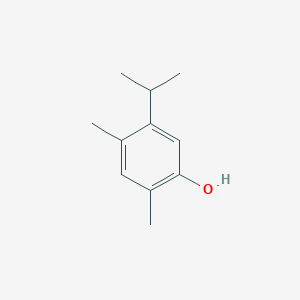
acetate](/img/structure/B13936113.png)
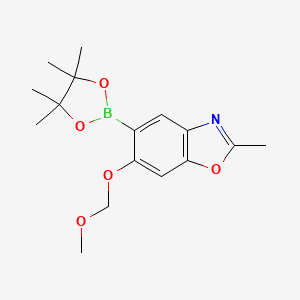
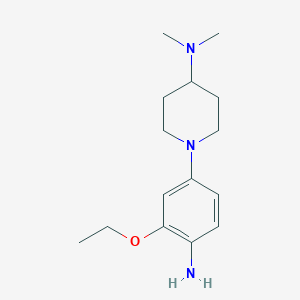
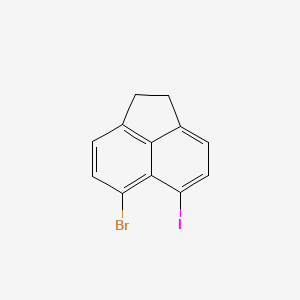
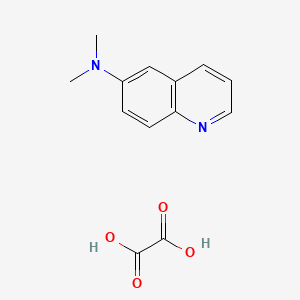

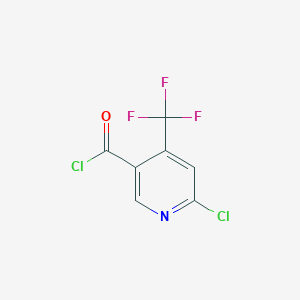
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
